4,6-Dichlorobenzene-1,3-dithiol

Description

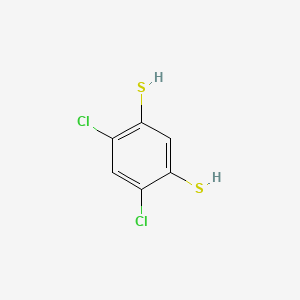

4,6-Dichlorobenzene-1,3-dithiol (CAS: 137-19-9; molecular formula C₆H₄Cl₂S₂) is a chlorinated aromatic dithiol compound characterized by two chlorine substituents at the 4 and 6 positions and two thiol (-SH) groups at the 1 and 3 positions. It is a versatile building block in organic synthesis, particularly in the preparation of macrocyclic compounds like thiacalixarenes and coordination complexes due to its chelating properties . The compound’s molecular weight is 195.24 g/mol, and it is commercially available with a purity of ≥95% .

Properties

CAS No. |

60822-12-0 |

|---|---|

Molecular Formula |

C6H4Cl2S2 |

Molecular Weight |

211.1 g/mol |

IUPAC Name |

4,6-dichlorobenzene-1,3-dithiol |

InChI |

InChI=1S/C6H4Cl2S2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H |

InChI Key |

PNTDRWPMZNKIBG-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1S)Cl)Cl)S |

Canonical SMILES |

C1=C(C(=CC(=C1S)Cl)Cl)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Chlorine vs. Fluorine/Trifluoromethyl Groups

2,5-Difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol

- Structure : Fluorine and trifluoromethyl (-CF₃) groups replace chlorine atoms.

- Applications : Used as a fluorinated building block for synthesizing polyfluorinated thia- and oxathiacalixarenes. Reaction with perfluoro-m-xylene yields macrocycles (e.g., tetrathiacalix[4]arenes) that adopt a 1,3-alternate conformation in solution and solid states, confirmed via X-ray diffraction and NMR .

- Reactivity : Fluorinated derivatives exhibit enhanced electron-withdrawing effects, accelerating cyclization reactions at 90°C compared to chlorinated analogs .

4,6-Dichlorobenzene-1,3-dithiol

- Reactivity: Prefers nucleophilic substitution due to chlorine’s moderate electronegativity. Used in synthesizing non-fluorinated macrocycles with applications in catalysis and material science.

Comparison Table 1: Substituent-Driven Properties

| Compound | Substituents | Key Applications | Reaction Conditions |

|---|---|---|---|

| This compound | Cl, Cl | Macrocycle synthesis, coordination chemistry | Mild to moderate heating |

| 2,5-Difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol | F, CF₃, F, CF₃ | Fluorinated macrocycles, NMR/X-ray studies | 90°C, thiourea-mediated |

Functional Group Variations: Dithiol vs. Diol Derivatives

4,6-Dichlorobenzene-1,3-diol

- Structure : Replaces thiol (-SH) groups with hydroxyl (-OH) groups.

- Applications: Used in oxidative hair dye formulations (e.g., with 1-hexyl-4,5-diaminopyrazole) for enhanced color fastness . Also identified as a degradation byproduct of chlorinated contaminants in advanced oxidation processes .

- Reactivity : Higher solubility in polar solvents due to hydrogen bonding, unlike the lipophilic dithiol analog.

Comparison Table 2: Functional Group Impact

| Compound | Functional Groups | Key Properties | Applications |

|---|---|---|---|

| This compound | -SH, -SH | Chelating, nucleophilic | Macrocycle synthesis |

| 4,6-Dichlorobenzene-1,3-diol | -OH, -OH | Hydrogen bonding, polar | Hair dyes, degradation studies |

Methyl-Substituted Analog: 4,6-Dimethylbenzene-1,3-dithiol

- Structure : Methyl (-CH₃) groups replace chlorine atoms.

- Applications : Serves as a precursor in synthesizing ligands for [Fe]-hydrogenase models. The methyl groups enhance steric bulk, influencing coordination geometry with iron-sulfur clusters .

- Reactivity : Less electron-withdrawing than chlorine, leading to slower reaction kinetics in cyclization processes.

Complex Derivatives: Functionalized Dithiols

5-[2-(1-Benzyl-1H-imidazol-2-yl)ethyl]-4,6-dichlorobenzene-1,3-diol

- Structure : Incorporates a benzyl-imidazole side chain.

2-Oxo- and 2-Thioxo-1,3-dithiole Compounds

- Structure : Feature a dithiole ring with oxo/thioxo groups.

- Applications : Regulate plant metabolism (e.g., facilitating olive and citrus harvesting) via selective promotion of separation tissue formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.